5-(2,3-Dichlorophenyl)-2-fluorobenzoic acid
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Overview
Description
5-(2,3-Dichlorophenyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, making it a halogenated aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dichlorophenyl)-2-fluorobenzoic acid typically involves the halogenation of a benzoic acid derivative. One common method includes the reaction of 2,3-dichlorophenylboronic acid with 2-fluorobenzoic acid under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dichlorophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(2,3-Dichlorophenyl)-2-fluorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2,3-Dichlorophenyl)-2-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: A related compound with similar structural features but different functional groups.
5-(2,3-Dichlorophenyl)-2-furoyl chloride: Another halogenated aromatic compound with a furoyl group instead of a benzoic acid moiety.
Uniqueness
5-(2,3-Dichlorophenyl)-2-fluorobenzoic acid is unique due to the combination of chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(2,3-dichlorophenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-10-3-1-2-8(12(10)15)7-4-5-11(16)9(6-7)13(17)18/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZOATLNFKXGOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681119 |
Source
|
Record name | 2',3'-Dichloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1178807-51-6 |
Source
|
Record name | 2',3'-Dichloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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